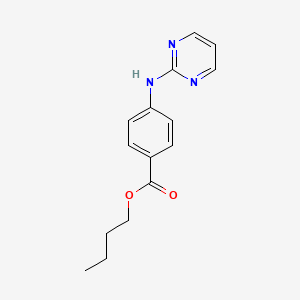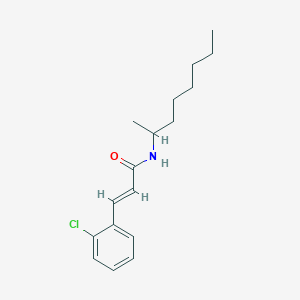![molecular formula C23H25N3O5 B11015290 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11015290.png)
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. It features a chromen-7-yl moiety linked to an acetamide group, which is further connected to a benzimidazole derivative. This structure suggests potential biological activity and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Chromen-7-yl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-7-yl structure.
Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved through selective oxidation reactions.
Acetamide Formation: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride.
Benzimidazole Derivative Attachment: The final step involves the coupling of the benzimidazole derivative to the acetamide group, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups in the chromen-7-yl moiety can be reduced to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups to the benzimidazole moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving chromen-7-yl and benzimidazole derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The chromen-7-yl moiety may interact with hydrophobic pockets, while the benzimidazole derivative could form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid
- 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid
- 2-[(5-hydroxy-2,2-dimethyl-4-oxo-7-chromanyl)oxy]acetic acid
Uniqueness
The presence of the benzimidazole derivative in 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide distinguishes it from other similar compounds. This unique structure may confer specific biological activities and interactions that are not observed with other related compounds.
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[2-(1-methylbenzimidazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H25N3O5/c1-23(2)12-18(28)22-17(27)10-14(11-19(22)31-23)30-13-21(29)24-9-8-20-25-15-6-4-5-7-16(15)26(20)3/h4-7,10-11,27H,8-9,12-13H2,1-3H3,(H,24,29) |
InChI Key |
LQTSYRUWNBZHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCCC3=NC4=CC=CC=C4N3C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11015207.png)
![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11015211.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11015227.png)
![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide](/img/structure/B11015230.png)

![4-butyl-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11015243.png)
![4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B11015249.png)
![5-methyl-N-[(4-methylphenyl)methyl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11015264.png)
![5-methoxy-1-methyl-N-{(2S)-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopropan-2-yl}-1H-indole-2-carboxamide](/img/structure/B11015265.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B11015276.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B11015285.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B11015286.png)

![2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11015294.png)
